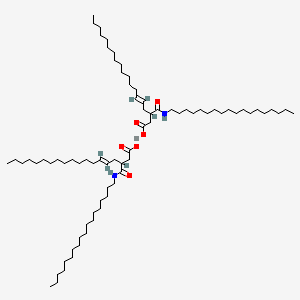
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate is a complex organic compound with the molecular formula C76H144CaN2O6 and a molecular weight of 1222.04 . This compound is known for its unique structure, which includes a long hydrocarbon chain and a calcium ion, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate typically involves the reaction of nonadec-5-enoic acid with octadecylamine to form the corresponding amide. This amide is then reacted with a calcium salt, such as calcium chloride, to form the final product . The reaction conditions usually require a solvent like dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process is optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
作用机制
The mechanism of action of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate involves its interaction with cell membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The calcium ion may also play a role in signaling pathways by interacting with various cellular proteins and enzymes .
相似化合物的比较
Similar Compounds
Calcium stearate: Similar in that it contains a calcium ion and a long hydrocarbon chain, but differs in the specific structure and functional groups.
Calcium oleate: Another compound with a calcium ion and a long hydrocarbon chain, but with different unsaturation points and functional groups.
Uniqueness
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate is unique due to its specific combination of a long hydrocarbon chain, an amide group, and a calcium ion.
属性
CAS 编号 |
84753-10-6 |
|---|---|
分子式 |
C76H144CaN2O6 |
分子量 |
1222.0 g/mol |
IUPAC 名称 |
calcium;(E)-3-(octadecylcarbamoyl)nonadec-5-enoate |
InChI |
InChI=1S/2C38H73NO3.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-38(42)36(35-37(40)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,42)(H,40,41);/q;;+2/p-2/b2*31-29+; |
InChI 键 |
NCOHZYLCJDBBNT-HYFGXEHFSA-L |
手性 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.[Ca+2] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


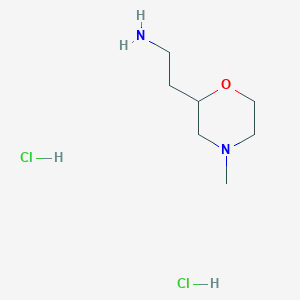
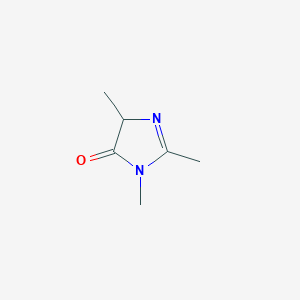

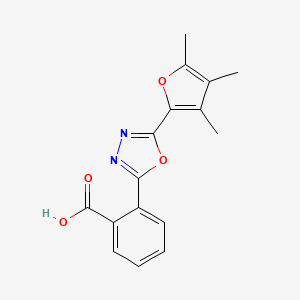
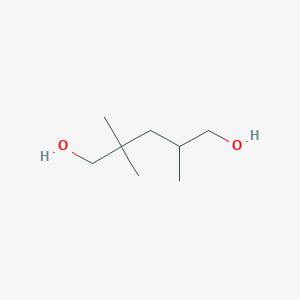
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
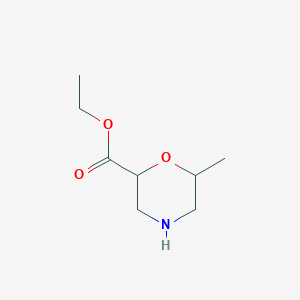
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)
![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)

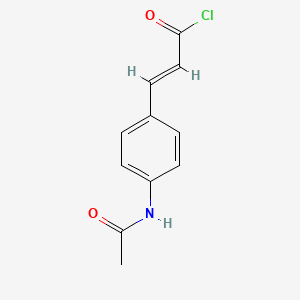
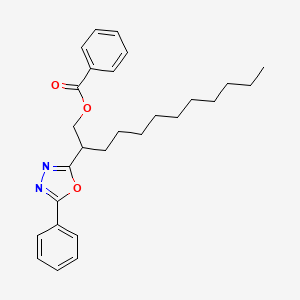

![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
